N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine
Description
Properties
CAS No. |
918334-38-0 |
|---|---|
Molecular Formula |
C10H12N6O3 |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
2-[[2-[6-(methylamino)purin-9-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H12N6O3/c1-11-9-8-10(14-4-13-9)16(5-15-8)3-6(17)12-2-7(18)19/h4-5H,2-3H2,1H3,(H,12,17)(H,18,19)(H,11,13,14) |
InChI Key |
AQKUWKLXDRSYLO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)CC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with a methylamino group, followed by acylation with acetic acid derivatives. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base, often using halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular functions.
Comparison with Similar Compounds
Structural Modifications at the 6-Position
The 6-position substituent significantly influences biological activity, solubility, and binding properties. Below is a comparative analysis:
Functional Group Impact on Activity
- Antimycobacterial Activity: The amino group in Compound 10 is critical for Mtb inhibition, suggesting that small, polar groups at the 6-position are advantageous for enzyme targeting .
- Nucleic Acid Binding : Hypoxanthine (6-OH) derivatives maintain PNA-RNA duplex stability, while bulky groups (e.g., 4-methoxybenzoyl) may sterically hinder binding but improve metabolic stability .
- Synthetic Utility: Benzhydryloxycarbonylamino and Fmoc-protected derivatives are preferred in solid-phase PNA synthesis for orthogonal protection strategies .
Physicochemical Properties
- Solubility: Methylamino and hydroxyl groups enhance aqueous solubility compared to benzyloxy or aromatic substituents.
Biological Activity
N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine, also known as 2-(2-(6-(methylamino)-9H-purin-9-yl)acetamido)acetic acid, is a compound with a complex purine structure that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicological studies, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H12N6O3
- Molecular Weight : 264.24 g/mol
- IUPAC Name : 2-[[2-[6-(methylamino)purin-9-yl]acetyl]amino]acetic acid
- CAS Number : 918334-38-0
The compound features a purine base with an acetamido and methylamino group, which contributes to its unique biological properties.
This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism involves:
- Binding to Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can influence receptor activity, particularly those associated with purine metabolism and signaling pathways.
In Vitro Studies
Research indicates that this compound exhibits various biological activities:
- Antioxidant Properties : Demonstrated potential in reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : Shown to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
In Vivo Studies
In vivo studies have highlighted the compound's effects on metabolic processes:
- Weight Management : Acetylglycine (related compound) has been validated for its obesity resistance effects in diet-induced obese mice, suggesting that this compound may have similar properties .
- Toxicological Safety : Toxicology studies indicate no significant adverse effects or genotoxicity at various dosages in animal models .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:
-
Case Study on Obesity Resistance :
Treatment Group Average Weight Change (g) p-value Control +1.03 - ACE1000 -0.51 0.01 ACE1500 -1.03 2.30 × 10^-7 - Toxicological Assessment :
Q & A
Q. What are the key synthetic pathways for N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine, and how do reaction conditions influence yield?
The compound is synthesized via coupling reactions between purine derivatives and glycine precursors. A typical method involves activating the carboxylic acid group of 2-(6-(methylamino)-9H-purin-9-yl)acetic acid with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dry DMF, followed by reaction with a tert-butyl-protected glycine derivative. Purification via silica gel chromatography is critical for isolating the product (64% yield under optimized conditions) . Key variables include solvent choice (DMF enhances solubility), temperature (room temperature minimizes side reactions), and stoichiometric ratios of coupling agents.
Q. Which analytical techniques are essential for characterizing its molecular structure and purity?
- Nuclear Magnetic Resonance (NMR): Assigns proton environments (e.g., methylamino protons at δ ~2.8 ppm) and confirms glycine backbone connectivity .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₀H₁₃N₇O₃).
- X-ray Crystallography: Resolves bond lengths and angles, particularly the acetyl-glycine linkage and purine tautomerism .
- HPLC: Monitors purity (>95% for biological assays) .
Q. What is the biological relevance of this compound in peptide nucleic acid (PNA) research?
The methylamino-purine moiety mimics nucleobase interactions, enabling PNAs to hybridize with RNA/DNA. For example, incorporation into PNA oligomers targeting KRAS2 mRNA showed stable duplex formation (Tm >60°C) via CD spectroscopy and thermal denaturation assays. The acetyl-glycine linker enhances solubility and reduces steric hindrance during hybridization .
Advanced Research Questions
Q. How do solvent polarity and coupling agents affect regioselectivity in its synthesis?
Polar aprotic solvents (e.g., DMF) stabilize charged intermediates during HATU-mediated coupling, favoring amide bond formation over side reactions like epimerization. Comparative studies show DMF improves yields by 20% compared to THF due to better dissolution of purine intermediates . Alternatives like EDCI/HOBt may reduce racemization but require longer reaction times.
Q. What strategies resolve contradictions in tautomeric equilibria observed in spectroscopic data?
The purine ring exhibits keto-enol tautomerism, complicating NMR interpretation. To address this:
Q. How can computational modeling optimize its binding affinity for nucleic acid targets?
Molecular dynamics (MD) simulations using force fields (e.g., AMBER) predict PNA-RNA duplex stability. Key parameters include:
- Base Pairing Energy: Methylamino substitution increases hydrogen-bond strength with adenine residues.
- Backbone Flexibility: The glycine linker allows conformational adjustments for improved stacking .
Q. What experimental designs mitigate challenges in scaling up synthesis for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
